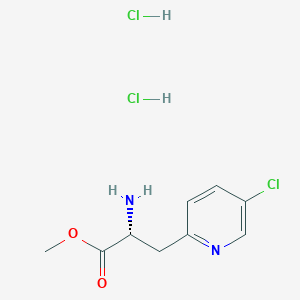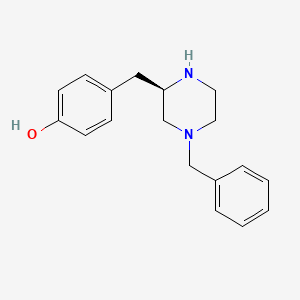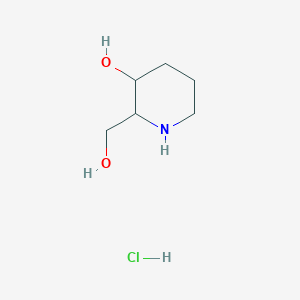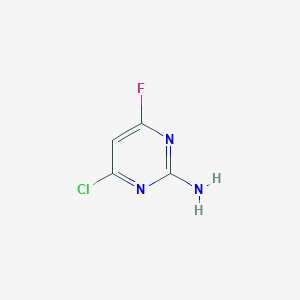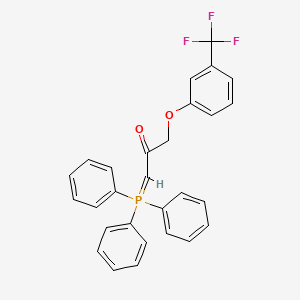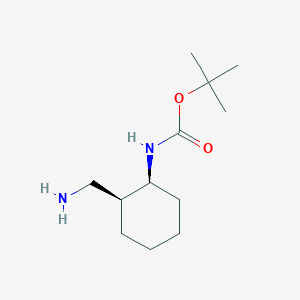
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring with an aminomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the carbamate group . The reaction conditions often include the use of a solvent such as methylene chloride or chloroform, and the reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
化学反应分析
Types of Reactions
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted cyclohexyl carbamates.
科学研究应用
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality . This makes it valuable in the synthesis of peptides and other biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for incorporation into various industrial processes .
作用机制
The mechanism by which tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The specific pathways involved depend on the context in which the compound is used, such as in drug design or material synthesis .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
Cyclohexyl carbamate: Lacks the tert-butyl group but shares the cyclohexyl and carbamate moieties.
tert-Butyl ((1R,2R)-2-(aminomethyl)cyclohexyl)carbamate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of both the tert-butyl and aminomethyl groups. This combination of features provides distinct reactivity and stability, making it valuable for various applications in research and industry .
属性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
InChI 键 |
NYPPQRSVUJQKTO-UWVGGRQHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1CN |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


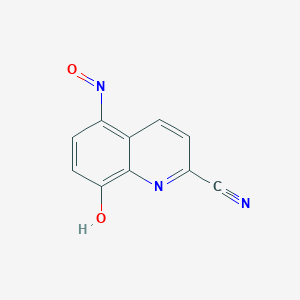
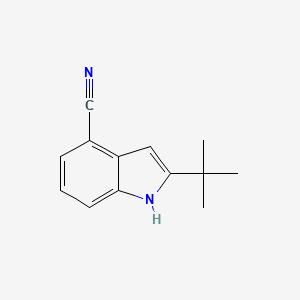
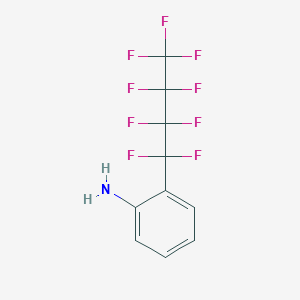


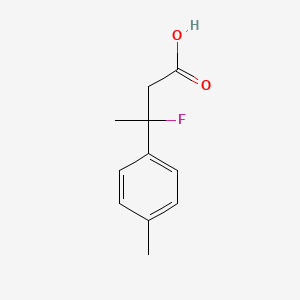
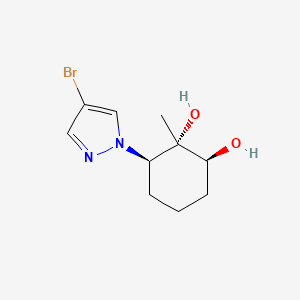
![2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12977388.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)
